1-Deoxy-1-ketocoriolin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

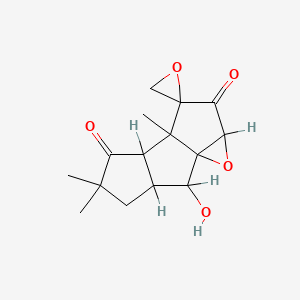

1-Deoxy-1-ketocoriolin, also known as this compound, is a useful research compound. Its molecular formula is C15H18O5 and its molecular weight is 278.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 1-Deoxy-1-ketocoriolin, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis of this compound from coriolin B involves selective oxidation and deoxygenation steps. Key protocols include using anhydrous reaction conditions and catalysts like pyridinium chlorochromate (PCC) for controlled oxidation. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating the target compound. Yield optimization requires strict temperature control (e.g., 0–5°C during deprotection steps) and stoichiometric adjustments to minimize side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS) are indispensable. For validation, cross-reference NMR chemical shifts with coriolin derivatives (e.g., δ 2.1–3.5 ppm for ketone protons) and confirm molecular ion peaks via HRMS (expected m/z ± 0.001 Da). Purity must be verified using HPLC (≥95% purity threshold) and melting point analysis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Although specific GHS classifications are not available for this compound, general precautions for ketone-containing compounds apply. Use fume hoods for synthesis steps, wear nitrile gloves, and store the compound in airtight containers at –20°C. Acute toxicity screening (oral/dermal LD50) should precede in vivo studies, referencing OSHA HCS guidelines for hazard mitigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Address discrepancies by standardizing assay conditions (e.g., cell lines, incubation times, and solvent controls). Use the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables. For example, compare IC50 values in leukemia vs. solid tumor models to clarify context-dependent activity. Triangulate data with structural analogs (e.g., diketocoriolin B) to identify structure-activity relationships (SARs) .

Q. What methodological considerations are critical for designing reproducible pharmacokinetic studies involving this compound?

- Methodological Answer : Include both in vitro (e.g., microsomal stability assays) and in vivo (rodent plasma half-life) analyses. Use LC-MS/MS for quantification, with deuterated internal standards to correct for matrix effects. Validate bioavailability via crossover studies (oral vs. intravenous administration). Document all protocols in line with journal guidelines (e.g., Beilstein Journal’s experimental section requirements) to ensure reproducibility .

Q. How can structural modifications of this compound be systematically evaluated to enhance bioactivity?

- Methodological Answer : Employ a three-tiered approach:

- Computational modeling : Use DFT calculations to predict electron-deficient regions for targeted derivatization (e.g., C-7 hydroxylation).

- Synthetic diversification : Introduce substituents (e.g., fluorine at C-3) via Suzuki-Miyaura coupling or enzymatic catalysis.

- Biological screening : Test analogs against a panel of cancer cell lines (e.g., MCF-7, HeLa) with coriolin B as a positive control. Prioritize compounds showing ≥10-fold potency improvement .

Q. Data Analysis and Validation

Q. What statistical frameworks are suitable for analyzing dose-response data in this compound cytotoxicity assays?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50 values. Validate with ANOVA for inter-group comparisons (p < 0.05) and apply Bonferroni correction for multiple testing. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance. Ensure raw data is archived in repositories like Zenodo for transparency .

Q. How can researchers differentiate artefactual results from true bioactivity in high-throughput screens of this compound?

- Methodological Answer : Implement counter-screening assays:

- Aggregation testing : Use dynamic light scattering (DLS) to detect compound aggregation (common false-positive source).

- Redox cycling assays : Include controls with antioxidants (e.g., catalase) to rule out ROS-mediated cytotoxicity.

- Orthogonal validation : Confirm hits with alternative readouts (e.g., apoptosis markers via flow cytometry) .

Q. Ethical and Reproducibility Considerations

Q. How should researchers address ethical challenges in animal studies involving this compound?

- Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies:

- Justify sample sizes via power analysis.

- Use blinding during data collection to reduce bias.

- Include humane endpoints (e.g., tumor volume ≤2 cm³).

- Obtain approval from institutional animal care committees (IACUC) and cite compliance in manuscripts .

Q. What strategies enhance the reproducibility of chromatographic purity data for this compound?

- Methodological Answer : Standardize HPLC parameters:

- Column type: C18 reverse-phase (5 µm particle size).

- Mobile phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

- Flow rate: 1.0 mL/min, UV detection at 254 nm.

- Calibrate instruments weekly and include batch-specific certificates of analysis in supplementary materials .

属性

CAS 编号 |

74399-38-5 |

|---|---|

分子式 |

C15H18O5 |

分子量 |

278.3 g/mol |

IUPAC 名称 |

2-hydroxy-5,5,8-trimethylspiro[12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-9,2'-oxirane]-6,10-dione |

InChI |

InChI=1S/C15H18O5/c1-12(2)4-6-7(9(12)17)13(3)14(5-19-14)10(18)11-15(13,20-11)8(6)16/h6-8,11,16H,4-5H2,1-3H3 |

InChI 键 |

NHEJSSWUXKQMQR-UHFFFAOYSA-N |

SMILES |

CC1(CC2C(C1=O)C3(C4(CO4)C(=O)C5C3(C2O)O5)C)C |

规范 SMILES |

CC1(CC2C(C1=O)C3(C4(CO4)C(=O)C5C3(C2O)O5)C)C |

同义词 |

1-deoxy-1-ketocoriolin |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。